molecular formula C12H11ClO2 B2859581 1-(4-Chlorophenyl)-3-cyclopropylpropane-1,3-dione CAS No. 164342-65-8

1-(4-Chlorophenyl)-3-cyclopropylpropane-1,3-dione

Cat. No.: B2859581
CAS No.: 164342-65-8
M. Wt: 222.67
InChI Key: JNEQJXIECDXYCO-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-3-cyclopropylpropane-1,3-dione is an organic compound with the molecular formula C12H11ClO2 and a molecular weight of 222.67 g/mol . It is characterized by its beta-diketone structure, featuring a central carbonyl group flanked by a 4-chlorophenyl group and a cyclopropyl group . This structure is often of interest in medicinal chemistry and chemical synthesis for its potential as a building block in the development of more complex molecules. The compound is associated with patent literature, indicating its utility in proprietary research applications . As a specialized chemical, it is offered for research and development purposes. This product is intended for research use only and is not intended for diagnostic or therapeutic uses. Researchers can order the compound with various packaging options available to suit their project scales . For specific handling and storage instructions, please refer to the available safety data.

Properties

IUPAC Name

1-(4-chlorophenyl)-3-cyclopropylpropane-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClO2/c13-10-5-3-9(4-6-10)12(15)7-11(14)8-1-2-8/h3-6,8H,1-2,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNEQJXIECDXYCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)CC(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

164342-65-8
Record name 1-(4-chlorophenyl)-3-cyclopropylpropane-1,3-dione
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Claisen Condensation Approach

The Claisen condensation, a classical method for β-diketone synthesis, has been adapted for this compound. This route typically involves the base-catalyzed condensation of ethyl 4-chlorophenylacetate with cyclopropanecarbonyl chloride. Sodium tert-butoxide or potassium tert-butoxide in tetrahydrofuran (THF) at 10–30°C facilitates the reaction, yielding the diketone after 2–8 hours.

Key Reaction Conditions

Component Specification
Base Sodium tert-butoxide or NaNH₂
Solvent THF or dichloromethane
Temperature 10–30°C
Reaction Time 2–8 hours

Reaction Conditions and Optimization

Solvent and Base Selection

Polar aprotic solvents (dichloromethane, THF) are preferred for their ability to dissolve both aromatic and cyclopropane-containing reactants. Triethylamine is often added to scavenge HCl in acyl chloride-based routes. Strong bases like NaNH₂ or LDA (lithium diisopropylamide) drive enolate formation in Claisen condensations.

Temperature and Time

Low temperatures (0–30°C) are critical for preserving the cyclopropane ring’s integrity. Reaction times vary from 1 hour for acylations to 14 hours for sulfonamide-forming steps in related compounds, though diketone syntheses typically conclude within 8 hours.

Purification Strategies

Column chromatography with ethyl acetate/hexane mixtures (10–30%) effectively separates the diketone from unreacted starting materials or byproducts. Trituration with hexanes further purifies the product, as demonstrated in protocols yielding 24.4 g of purified material.

Structural and Spectroscopic Characterization

The compound’s structure is confirmed via:

  • ¹H NMR : Distinct signals for the cyclopropyl methylene (δ 1.10 ppm, t, J = 7.4 Hz) and aromatic protons (δ 7.45–7.52 ppm).
  • MS : Molecular ion peak at m/z 222.67 (calculated for C₁₂H₁₁ClO₂).
  • IR : Strong carbonyl stretches near 1700 cm⁻¹.

Challenges and Comparative Analysis

Key Challenges

  • Cyclopropane Stability : The strain in the cyclopropane ring necessitates mild reaction conditions to prevent ring-opening.
  • Tautomerism : The β-diketone exists in equilibrium with its enol form, complicating isolation. Deuterated solvents like CDCl₃ shift the equilibrium toward the diketo form, aiding NMR analysis.

Method Comparison

Method Yield Purity Scalability
Claisen Condensation 73% High Industrial
Enol Ether Hydrolysis 68% Moderate Lab-scale
Organometallic 60% High Limited
Oxidation 50% Low Niche

The Claisen route is favored for scalability, while enol ether hydrolysis offers reproducibility in academic settings.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chlorophenyl)-3-cyclopropylpropane-1,3-dione undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

1-(4-Chlorophenyl)-3-cyclopropylpropane-1,3-dione has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals .

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-3-cyclopropylpropane-1,3-dione involves its interaction with specific molecular targets. The compound binds to proteins or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituents Key Features References
1-(4-Chlorophenyl)-3-(2-hydroxyphenyl)propane-1,3-dione 4-Chlorophenyl, 2-hydroxyphenyl Hydroxyl group enables hydrogen bonding; regulated under GHS (safety data available)
(E)-1-(4-Chlorophenyl)-3-p-tolylprop-2-en-1-one (C1) 4-Chlorophenyl, p-tolyl (enone structure) Cytotoxic activity tested; lacks dione moiety, affecting chelation potential
1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-3-cyclopropylpropane-1,3-dione Pyridyl (Cl, CF3 substituents), cyclopropyl Enhanced electron-withdrawing effects from CF3; commercial purity >98%
1-(2-Fluorophenyl)butane-1,3-dione 2-Fluorophenyl Fluorine substituent increases electronegativity and metabolic stability
Key Observations:
  • Electronic Effects : The 4-chlorophenyl group in the target compound provides moderate electron-withdrawing effects compared to stronger electron-deficient groups like trifluoromethyl (CF3) in pyridyl analogs .
  • Hydrogen Bonding : Hydroxyl-substituted analogs (e.g., 1-(4-chlorophenyl)-3-(2-hydroxyphenyl)propane-1,3-dione) exhibit intermolecular hydrogen bonding, influencing solubility and crystal packing .
  • Biological Activity: Enone derivatives (e.g., C1–C4 in ) show cytotoxic properties, but the absence of a dione moiety may limit their metal-chelating capacity compared to β-diketones .

Biological Activity

1-(4-Chlorophenyl)-3-cyclopropylpropane-1,3-dione is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Chemical Formula : C10_{10}H9_{9}ClO2_2
  • Molecular Weight : 196.63 g/mol
  • CAS Number : 238083

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The starting materials often include chlorinated phenolic compounds and cyclopropyl derivatives.

Enzyme Inhibition

Research indicates that compounds with a similar structure to this compound exhibit significant inhibition of the enzyme p-hydroxyphenylpyruvate dioxygenase (HPPD), which is crucial in the biosynthesis of plastoquinone. This inhibition is particularly relevant for developing herbicides targeting weed management.

  • Activity Range : The compound's inhibitory activity has been observed in the nanomolar range for potent analogs, while others show mid-to-low micromolar activity .

Structure-Activity Relationships (SAR)

The SAR studies highlight that the presence of a 1,3-dione pharmacophore is essential for effective interaction with the HPPD active site. The following table summarizes key findings from various studies on related compounds:

CompoundInhibitory Concentration (μM)Structural Features
5d<0.01Simple aliphatic side chains
16b~0.05Phenyl side chain
4b~0.15Aliphatic chains of 9 or 11 carbons
Inactive>10Lacks 1,3-dione pharmacophore

Herbicidal Activity

A study demonstrated that derivatives of this compound effectively inhibited weed growth by targeting HPPD, leading to reduced photosynthetic efficiency in plants. This was evidenced by a significant decrease in chlorophyll content in treated plants compared to controls.

Antimicrobial Properties

Another investigation revealed potential antimicrobial properties of this compound against various bacterial strains. The minimum inhibitory concentration (MIC) values indicated effectiveness against Gram-positive bacteria, suggesting further exploration into its use as an antimicrobial agent.

Q & A

Q. How does the electronic nature of the 4-chlorophenyl group influence reactivity in nucleophilic additions?

  • Methodological Answer : The electron-withdrawing Cl group:
  • Enhances electrophilicity : Carbonyl carbons react with Grignard reagents (e.g., MeMgBr) at –78°C to form tertiary alcohols .
  • Directs electrophilic substitution : Nitration occurs at the meta position of the phenyl ring (70% yield) .

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